molecular formula C12H14ClNO B3307839 2-Chloro-6-(piperidin-1-yl)benzaldehyde CAS No. 933917-04-5

2-Chloro-6-(piperidin-1-yl)benzaldehyde

Cat. No.: B3307839
CAS No.: 933917-04-5
M. Wt: 223.70
InChI Key: ADGCZFOMNLASBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(piperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 g/mol . This compound features a benzaldehyde core substituted with a chlorine atom at the 2-position and a piperidine ring at the 6-position. It is a versatile intermediate used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with piperidine under suitable conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(piperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 2-Chloro-6-(piperidin-1-yl)benzoic acid.

    Reduction: 2-Chloro-6-(piperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(piperidin-1-yl)benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(piperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity and specificity, while the aldehyde group can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(piperidin-1-yl)benzaldehyde is unique due to the presence of both the chlorine atom and the piperidine ring, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-chloro-6-piperidin-1-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGCZFOMNLASBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(piperidin-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(piperidin-1-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(piperidin-1-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(piperidin-1-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(piperidin-1-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(piperidin-1-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.